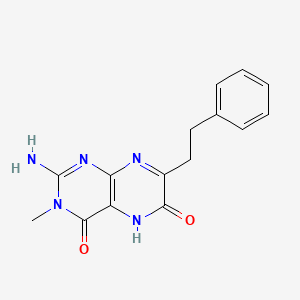
2-amino-3-methyl-7-(2-phenylethyl)-5H-pteridine-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-methyl-7-(2-phenylethyl)-5H-pteridine-4,6-dione is a member of pterins.
Aplicaciones Científicas De Investigación
Binding Affinity and Selectivity
- Binding to Nucleobases : 2-Amino-3-methyl-7-(2-phenylethyl)-5H-pteridine-4,6-dione, a derivative of lumazine, exhibits selective binding to nucleobases, such as adenine, due to its substituents. The binding affinity and selectivity are influenced by hydrogen-bonding patterns, the size of the AP site, and stacking interactions (Burki et al., 2010).
Reactivity with Nucleophilic Agents
- Reactivity with Sodium Hydrogen Sulphite : This compound shows reactivity with strongly nucleophilic reagents like sodium hydrogen sulphite, forming isolable adducts. Such reactivity indicates potential applications in chemical syntheses and interactions with various nucleophiles (Albert & McCormack, 1973).
Synthesis and Oxidation Studies
- Synthesis and Oxidation Reactions : Various hydroxy and thio derivatives of lumazines, including those similar to 2-amino-3-methyl-7-(2-phenylethyl)-5H-pteridine-4,6-dione, have been synthesized. Their oxidations have been studied, highlighting the compound's relevance in synthetic chemistry and potential biological applications (Bartke & Pfleiderer, 1989).
Potential Antimalarial Activity
- Antimalarial Properties : Derivatives of this compound have been tested for antimalarial activity, showing effectiveness against Plasmodium falciparum in culture, which suggests potential therapeutic applications in malaria treatment (Halladay & Cowden, 1990).
Synthesis from Diaminomaleonitrile
- Synthesis via Diaminomaleonitrile : The compound and its derivatives have been synthesized from diaminomaleonitrile, demonstrating its accessibility for research and potential industrial applications (Tsuzuki & Tada, 1986).
Mass Spectral Analysis
- Mass Spectral Characterization : Mass spectrometry has been utilized to confirm the structure and analyze the purity of substituted pteridines, including those related to this compound. Such analysis is crucial for its use in research and potential pharmaceutical applications (Williams & Ayling, 1973).
Natural Occurrence in Marine Life
- Presence in Marine Life : The compound, as part of the pteridine class, has been identified in marine organisms like lithistid sponges, highlighting its presence in natural ecosystems and potential biological significance (Guerriero et al., 1993).
Propiedades
Fórmula molecular |
C15H15N5O2 |
|---|---|
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
2-amino-3-methyl-7-(2-phenylethyl)-5H-pteridine-4,6-dione |
InChI |
InChI=1S/C15H15N5O2/c1-20-14(22)11-12(19-15(20)16)17-10(13(21)18-11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,18,21)(H2,16,17,19) |
Clave InChI |
HRJLWHUNBAQPEX-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(N=C(C(=O)N2)CCC3=CC=CC=C3)N=C1N |
SMILES canónico |
CN1C(=O)C2=C(N=C(C(=O)N2)CCC3=CC=CC=C3)N=C1N |
Solubilidad |
9.9 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![WURCS=2.0/2,2,1/[h2112h][a2122h-1a_1-5]/1-2/a6-b1](/img/structure/B1243173.png)
![(2S)-4-[(13R)-13-hydroxy-13-[(2R,5S)-5-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1243175.png)
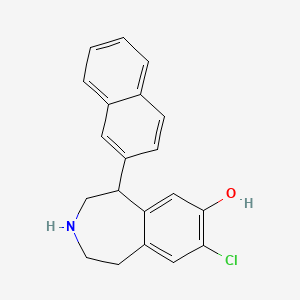
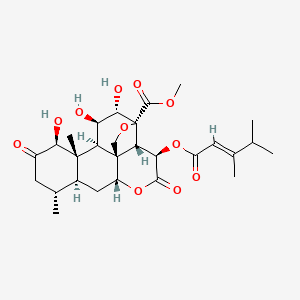



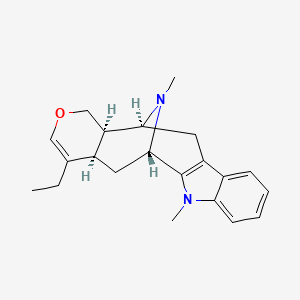

![(2S,3S)-2-amino-1-(4-chloro-6-methoxy-3-methylpyrazolo[3,4-b]quinolin-1-yl)-3-methylpentan-1-one](/img/structure/B1243188.png)
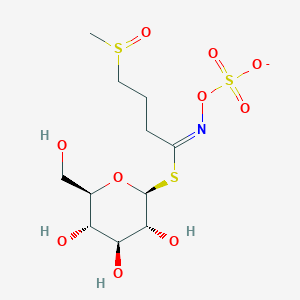
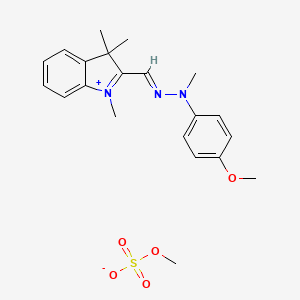

![3,7-Diazabicyclo[3.3.1]nonane, 3-[4-(1H-imidazol-1-yl)benzoyl]-7-(1-methylethyl)-, diperchlorate](/img/structure/B1243193.png)